molecular formula C23H18N2OS B2805814 (3-Amino-6-cyclopropyl-4-phenylthieno[2,3-b]pyridin-2-yl)(phenyl)methanone CAS No. 189132-50-1

(3-Amino-6-cyclopropyl-4-phenylthieno[2,3-b]pyridin-2-yl)(phenyl)methanone

Cat. No. B2805814
M. Wt: 370.47
InChI Key: QFHZEZQKEWTUKL-UHFFFAOYSA-N
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Description

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Synthesis Analysis

This involves detailing the methods and reactions used to synthesize the compound, including the starting materials, reaction conditions, and yield.



Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

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Scientific Research Applications

Spectroscopic Properties and Theoretical Study

A study by Al-Ansari (2016) explored the electronic absorption, excitation, and fluorescence properties of related thieno[2,3-b]pyridine derivatives, focusing on their behavior in different solvents. Quantum chemistry calculations supported the experimental findings, revealing insights into the stabilization mechanisms and electronic structure of these compounds Al-Ansari, I. A. Z. (2016). Journal of Fluorescence, 26, 821-834.

Synthesis and Characterization

Mabkhot et al. (2015) reported the synthesis and characterization of novel thieno-fused bicyclic compounds, including derivatives of thieno[2,3-b]pyridin-4(7H)-one, through reactions with new enaminone containing thieno[2,3-b]pyridine scaffold. This work contributes to the development of synthetic methodologies for compounds with potential biological activities Mabkhot, Y., et al. (2015). Journal of Chemistry, 2015, 1-8.

Antimicrobial and Antioxidant Activity

Research by Rusnac et al. (2020) on the condensation reactions involving pyridine derivatives identified unexpected products with moderate antifungal activity, showcasing the potential of these compounds in antimicrobial applications. The study also provides insights into the synthetic pathways and structural analysis of these compounds Rusnac, R., et al. (2020). Chemistry Journal of Moldova, 15, 88-98.

Molecular Docking and Anticancer Activity

A study by Shahana and Yardily (2020) focused on the synthesis, characterization, and theoretical analysis of novel thiazole and thiophene derivatives. The research included molecular docking studies to explore the potential antibacterial activity of the synthesized compounds, indicating a methodological approach to identifying compounds with biological relevance Shahana, M., & Yardily, A. (2020). Журнал структурной химии.

Anticonvulsant Agents

Malik and Khan (2014) synthesized a series of triazine and isoxazole pyrrolidinyl methanone derivatives, evaluated for anticonvulsant activities. One compound demonstrated high potency and a protective index superior to the standard drug phenytoin, showcasing the potential of these derivatives in developing new anticonvulsant medications Malik, S., & Khan, S. (2014). Journal of Enzyme Inhibition and Medicinal Chemistry, 29, 505-516.

Safety And Hazards

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Future Directions

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Please consult with a professional chemist or a relevant expert for a detailed analysis of this specific compound. They may have access to more specialized databases and resources to provide a comprehensive analysis.


properties

IUPAC Name

(3-amino-6-cyclopropyl-4-phenylthieno[2,3-b]pyridin-2-yl)-phenylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18N2OS/c24-20-19-17(14-7-3-1-4-8-14)13-18(15-11-12-15)25-23(19)27-22(20)21(26)16-9-5-2-6-10-16/h1-10,13,15H,11-12,24H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFHZEZQKEWTUKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC3=C(C(=C2)C4=CC=CC=C4)C(=C(S3)C(=O)C5=CC=CC=C5)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Amino-6-cyclopropyl-4-phenylthieno[2,3-b]pyridin-2-yl)(phenyl)methanone

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